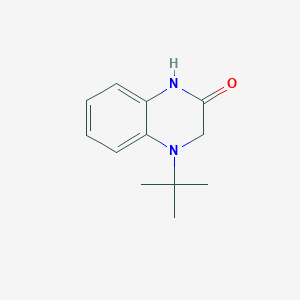

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antioxidant in Polyethylene Production

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is related to compounds like 2,6-Di-(tert-butyl)-4-methylphenol, which are widely used antioxidants in the production of polyethylene. The oxidation products of these antioxidants can lead to discoloration in polyethylene film. For instance, 2,6-Di-(tert-butyl)-4-methylphenol forms 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone upon oxidation, affecting the aesthetic quality of polyethylene films (Daun et al., 1974).

Antimalarial Drug Candidate

A derivative of the compound, N-tert-Butyl isoquine (GSK369796), was developed as an antimalarial drug candidate. This molecule was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic factors, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria models (O’Neill et al., 2009).

Chemical Synthesis and Functionalization

The compound has relevance in chemical synthesis, particularly in the functionalization of quinoxalines. For example, a study presented a protocol for preparing quinoxaline-3-carbonyl compounds from quinoxalin-2(1H)-ones. This method is notable for its mild conditions and use of readily available materials, indicating potential applications in drug synthesis and material science (Xie et al., 2019).

Tissue-specific Enzyme Induction in Cancer Protection

Research on tert-butyl derivatives has shown that they can induce detoxifying enzymes in the liver and other tissues, contributing to anticarcinogenic effects. For example, 2(3)-tert-butyl-4-hydroxyanisole (BHA) and related compounds have been found to induce enzymes like glutathione S-transferases and quinone reductase in specific tissues, suggesting a role in cancer protection (De Long et al., 1985).

Properties

IUPAC Name |

4-tert-butyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDRHJVNYYZJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)

![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)

methanesulfonamide](/img/structure/B2415381.png)

![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)